6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C13H11ClN2O It is a derivative of pyridine, substituted with a chloro group at the 6-position and a carboxamide group at the 3-position, with an additional 2-methylphenyl group attached to the nitrogen of the carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-3-carboxylic acid and 2-methylaniline.
Activation of Carboxylic Acid: The carboxylic acid group of 6-chloropyridine-3-carboxylic acid is activated using a coupling reagent such as thionyl chloride or carbodiimide.
Amide Formation: The activated carboxylic acid is then reacted with 2-methylaniline to form the desired amide bond, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the carboxamide group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used; for example, substitution with methoxide yields 6-methoxy-N-(2-methylphenyl)pyridine-3-carboxamide.
Oxidation: Oxidation may yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically yields the corresponding amine or alcohol.
Hydrolysis: Hydrolysis yields 6-chloropyridine-3-carboxylic acid and 2-methylaniline.
Scientific Research Applications
6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Material Science: It is explored for its properties in the development of new materials, such as polymers and coatings.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
- 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
Uniqueness
6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group influences its reactivity and interactions with biological targets, differentiating it from other similar compounds.
Properties
Molecular Formula |
C13H11ClN2O |
---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
6-chloro-N-(2-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O/c1-9-4-2-3-5-11(9)16-13(17)10-6-7-12(14)15-8-10/h2-8H,1H3,(H,16,17) |
InChI Key |
ZBNCDNGKENDMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.